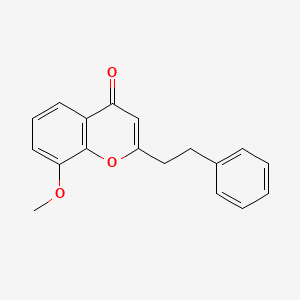

8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one

Description

Properties

CAS No. |

61828-56-6 |

|---|---|

Molecular Formula |

C18H16O3 |

Molecular Weight |

280.3 g/mol |

IUPAC Name |

8-methoxy-2-(2-phenylethyl)chromen-4-one |

InChI |

InChI=1S/C18H16O3/c1-20-17-9-5-8-15-16(19)12-14(21-18(15)17)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3 |

InChI Key |

ZNQDWWWTGJNVBY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1OC(=CC2=O)CCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2-phenethyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method includes the use of 2-phenylethanol and 8-methoxy-4H-chromen-4-one as starting materials. The reaction is often catalyzed by acids or bases and conducted under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Reaction Mechanisms

The compound exhibits reactivity influenced by its benzopyran core and substituents:

-

Electron-donating methoxy group at the 8-position enhances stability and alters regioselectivity in electrophilic substitution reactions .

-

Side-chain reactivity : The 2-(2-phenylethyl) group may undergo hydrogenation, oxidation, or cleavage under specific conditions (e.g., catalytic hydrogenation or ozonolysis).

-

Core modifications : The chromone oxygen may participate in epoxidation, ring-opening reactions, or nucleophilic attacks under acidic/basic conditions .

Chemical Reactivity

a. Substitution Reactions

The methoxy group directs electrophilic substitution to the para position of the benzopyran ring. Potential reactions include:

-

Nitration: Introduction of nitro groups at para positions.

-

Bromination: Electrophilic substitution using Br₂/H₂SO₄.

b. Oxidation and Reduction

-

Oxidation : The chromone oxygen may undergo further oxidation, forming quinone-like derivatives.

-

Reduction : Hydrogenation of the benzopyran ring to tetrahydro derivatives.

c. Dimerization

The compound can form dimers via intermolecular coupling of the phenyl rings or side chains, as observed in related chromones .

Analytical and Spectroscopic Data

Biological and Functional Relevance

While not directly studied for 8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one , related chromones exhibit:

-

Anti-inflammatory activity : Inhibition of NF-κB activation in RAW 264.7 cells .

-

Antioxidant effects : Modulation of reactive oxygen species in neuronal cells.

-

Enzyme inhibition : Potential interaction with kinases or proteases.

This compound’s structural similarity to biologically active chromones suggests analogous applications, though specific studies are required to confirm its pharmacological profile.

References EvitaChem product details (2025). Isolation and structural elucidation of 4H-chromen-4-one derivatives (2018). Anti-inflammatory effects of chromone derivatives (2018). ChemicalBook entry for 8-Methoxy-2-phenethyl-4H-1-benzopyran-4-one (2020). UPLC-ESI-QTOF-MS analysis of chromones (2016). Biological properties of natural chromones (2024).

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one has been investigated for its potential anticancer properties. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Study | Cancer Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (Breast) | 15 | Apoptosis |

| Study B | PC3 (Prostate) | 20 | Cell Cycle Arrest |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound, suggesting its potential in treating neurodegenerative diseases such as Alzheimer's. The compound may inhibit oxidative stress and inflammation in neuronal cells.

| Study | Cell Type | Effect Observed |

|---|---|---|

| Study C | SH-SY5Y (Neuronal) | Reduced ROS levels |

| Study D | PC12 (Neuronal) | Enhanced cell viability |

Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory activity. It inhibits the release of pro-inflammatory cytokines such as IL-6 and TNF-alpha, making it a candidate for treating inflammatory disorders.

| Study | Inflammatory Model | Cytokine Reduction (%) |

|---|---|---|

| Study E | LPS-stimulated Macrophages | IL-6: 50% |

| Study F | Carrageenan-induced Paw Edema | TNF-alpha: 40% |

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antimicrobial agents.

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Bactericidal | 32 |

| Candida albicans | Fungicidal | 16 |

Case Study 1: Anticancer Efficacy

A study conducted on the cytotoxic effects of this compound involved treating various cancer cell lines with the compound. Results indicated that it significantly inhibited cell growth through mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Neuroprotection

In a model of neurodegeneration, the compound was administered to neuronal cells subjected to oxidative stress. The results demonstrated a marked increase in cell viability and a reduction in markers of oxidative damage, supporting its role as a neuroprotective agent.

Mechanism of Action

The mechanism of action of 8-Methoxy-2-phenethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It may exert its effects by:

Inhibiting enzymes: The compound can inhibit specific enzymes involved in disease pathways.

Modulating signaling pathways: It can affect cellular signaling pathways, leading to changes in cell behavior.

Binding to receptors: The compound may bind to specific receptors, triggering biological responses.

Comparison with Similar Compounds

Key Structural Insights :

- Substituent Position : Methoxy at C-6 (e.g., 6-Methoxy-2-(2-phenylethyl)chromone ) vs. C-8 alters electronic distribution and biological activity .

- Functional Groups : Hydroxy and chloro substituents enhance polarity and pharmacological diversity (e.g., 8-Chloro-6-hydroxy-2-(2-phenylethyl)chromen-4-one ) .

Pharmacological Activity Comparison

Mechanistic Notes:

Analytical Characterization:

- Mass Spectrometry : All 2-(2-phenylethyl)chromones show characteristic cleavage of the CH₂-CH₂ bond between chromone and phenyl moieties, producing fragment ions at m/z 121 (phenylethyl) and m/z 160 (chromone core) .

- NMR : Methoxy protons resonate at δ 3.8–4.0 ppm, while C-8 substituents cause distinct deshielding in ¹³C NMR .

Biological Activity

8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one, also known as 8-Methoxy-2-phenethylchromone, is a compound belonging to the class of chromones. This compound has gained attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, summarizing findings from various studies and presenting relevant data in tables.

- Molecular Formula : C18H16O3

- Molecular Weight : 280.32 g/mol

- CAS Number : 61828-56-6

The biological effects of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound inhibits specific enzymes involved in inflammatory and cancer pathways.

- Signaling Pathway Modulation : It affects cellular signaling pathways, leading to altered cell behavior.

- Receptor Binding : The compound may bind to specific receptors, triggering biological responses.

Antioxidant Activity

Several studies have highlighted the antioxidant properties of this compound. This activity is crucial in protecting cells from oxidative stress, which is linked to various diseases.

| Study | Findings |

|---|---|

| Demonstrated that the compound reduces reactive oxygen species (ROS) levels in cell cultures. | |

| Showed significant scavenging activity against free radicals in vitro. |

Anti-inflammatory Activity

The compound exhibits potent anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes.

| Study | Findings |

|---|---|

| Inhibited LPS-induced NF-kB activation in RAW 264.7 macrophages without cytotoxicity. | |

| Reduced nitric oxide (NO) production in macrophages, indicating anti-inflammatory potential. |

Anticancer Activity

Research indicates that this chromone derivative may possess anticancer properties, particularly against various cancer cell lines.

| Study | Findings |

|---|---|

| Induced apoptotic cell death in human oral squamous cell carcinoma (OSCC) cells. | |

| Showed tumor specificity comparable to established chemotherapeutic agents like doxorubicin. |

Case Studies

- Anticancer Effects : A study investigated the effects of this compound on OSCC cells. The results indicated that the compound effectively induced apoptosis through modulation of glycerophospholipid metabolism, demonstrating its potential as a therapeutic agent against cancer .

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers and symptoms, supporting its use as an anti-inflammatory agent .

Q & A

Q. How is 8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one identified and characterized in natural product extracts?

Answer : Identification relies on spectroscopic and chromatographic techniques. Key parameters include:

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₁₆O₃ | |

| Molecular Weight | 280.32 g/mol | |

| Exact Mass | 280.1171496 Da | |

| CAS Registry Number | 84294-89-3 | |

| LogP | 3.586 |

- 1H/13C NMR : Confirms the benzopyranone scaffold, methoxy group at C-8, and phenylethyl substituent at C-2.

- HRMS : Validates molecular formula and fragmentation patterns.

- HPLC-UV : Purity assessment (λ = 254 nm; >95% for analytical studies). Cross-referencing with databases like NIST Chemistry WebBook ensures structural accuracy .

Q. What are the established protocols for isolating this compound from natural sources like Aquilaria malaccensis?

Answer : Isolation involves sequential extraction and chromatographic purification:

Yields range 0.02–0.05% dry weight. TLC (Rf ~0.4 in hexane:EtOAc 7:3) monitors fractions. Purity >98% is achievable via HPLC .

Q. What safety protocols are recommended for handling this compound?

Answer : Adhere to OSHA Hazard Communication Standard (29 CFR 1910.1200):

- PPE : Nitrile gloves, lab coat, safety goggles.

- Respiratory Protection : P95 (US) or P1 (EU) filters for particulates; OV/AG/P99 for aerosols .

- Ventilation : Use fume hoods for powder handling.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound?

Answer : Prioritize enzyme-/cell-based assays:

- Enzyme Inhibition : Test against PI3K (reference: LY294002 ) or cytochrome P450 isoforms.

- Cytotoxicity : Use MTT/WST-1 assays (e.g., IC50 in cancer cell lines).

- Anti-inflammatory Activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages.

- Dosage : Start at 10 μM (based on LogP solubility predictions) .

Include controls (DMSO vehicle, reference inhibitors) and triplicate replicates.

Q. What strategies resolve contradictions in reported spectroscopic or bioactivity data?

Answer : Address variability through:

For example, conflicting cytotoxicity data may arise from differing cell passage numbers. Use authenticated cell lines (ATCC) and document culture conditions .

Q. How can synthetic modifications elucidate structure-activity relationships (SAR)?

Answer : Target functional groups for modification:

- Methoxy Group (C-8) : Replace with hydroxyl or ethoxy to assess hydrogen bonding effects.

- Phenylethyl Chain (C-2) : Introduce halogens or methyl groups to study steric/electronic impacts.

- Benzopyranone Core : Modify oxidation state (e.g., dihydro derivatives).

Synthetic routes:

Q. What analytical methods validate stability under experimental conditions?

Answer : Conduct accelerated stability studies:

- Thermal Stability : Incubate at 40°C/75% RH for 4 weeks; monitor via HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines).

- Solution Stability : Assess in PBS/DMSO (1 mM, 37°C) over 24 hrs.

Degradation products are identified via HRMS/MS. Use amber vials for light-sensitive samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.